N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used include hydrazine, ethyl acetoacetate, and various aryl halides. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The choice of solvents and catalysts is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings, using reagents like sodium hydride or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-5-aminopyrazole
- 3,5-Dichloro-BODIPY derivatives
- Various pyrazole and pyrimidine derivatives
Uniqueness
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE stands out due to its unique combination of pyrazole and pyrimidine moieties, along with the trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H18F3N5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-N-methyl-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18F3N5/c1-3-26-10-9-14(24-26)12-25(2)17-22-15(13-7-5-4-6-8-13)11-16(23-17)18(19,20)21/h4-11H,3,12H2,1-2H3 |
InChI Key |
BXSZCBNZYIYNKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN(C)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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